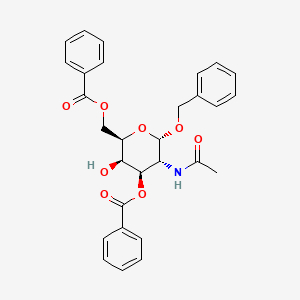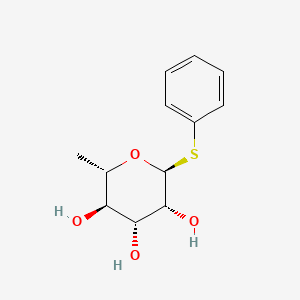
Phenyl 1-Thio-alpha-L-rhamnopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Phenyl 1-Thio-α-L-rhamnopyranoside and its derivatives can be synthesized through various methods. For instance, the synthesis and hydrogenolysis of methylene, ethylidene, isopropylidene, and diastereoisomeric 1-phenylethylidene acetals of β-L-arabino- and α-L-rhamnopyranoside derivatives have been studied, highlighting the reactivity and versatility of rhamnopyranoside derivatives in synthetic organic chemistry (Lipták et al., 1985).
Molecular Structure Analysis
The molecular structure of phenyl 1-Thio-α-L-rhamnopyranoside and its analogs can be elucidated using various spectroscopic techniques. Research involving the spectral signatures and structural motifs in isolated and hydrated monosaccharides, including phenyl α- and β-L-fucopyranoside, provides insights into the conformation and structure of these compounds, showcasing the importance of structural analysis in understanding the properties and reactivity of these molecules (Çarçabal et al., 2006).
Chemical Reactions and Properties
Phenyl 1-Thio-α-L-rhamnopyranoside participates in a variety of chemical reactions, reflecting its broad utility in synthetic chemistry. For example, reactions of phenyl and ethyl 2-O-sulfonyl-1-thio-alpha-D-manno- and beta-D-glucopyranosides with thionucleophiles have been explored, indicating the potential of phenyl 1-Thio-α-L-rhamnopyranoside derivatives as intermediates in the synthesis of complex glycosides (Lipták et al., 2009).
Physical Properties Analysis
The physical properties of Phenyl 1-Thio-α-L-rhamnopyranoside, such as solubility, melting point, and crystalline structure, are essential for its handling and application in various synthetic procedures. Although specific studies on these properties were not identified in this search, such properties are typically determined using standard analytical techniques in chemistry, including melting point determination, solubility tests in various solvents, and X-ray crystallography for structural elucidation.
Chemical Properties Analysis
The chemical properties of Phenyl 1-Thio-α-L-rhamnopyranoside, including its reactivity with different chemical reagents, stability under various conditions, and its behavior in chemical syntheses, are critical for its effective use in organic synthesis. The compound’s reactivity towards glycosylation reactions, as demonstrated in the synthesis of various glycosides, showcases its utility in constructing complex carbohydrate structures (Crich & Vinogradova, 2007).
Aplicaciones Científicas De Investigación
Stereoselective Synthesis
Phenyl 1-Thio-alpha-L-rhamnopyranoside serves as a critical intermediate in the stereoselective synthesis of various glycosides. For instance, it has been utilized in the synthesis of 2-S-phenyl-2-deoxy-beta-glycosides through a process involving 1,2-migration and concurrent glycosidation, yielding high yields of 3-O-(methylthio)carbonyl-2-S-phenyl-2,6-dideoxy-beta-L-glucopyranosides. These are precursors to 2-deoxy-beta-glycosides, highlighting its role in facilitating the creation of structurally complex sugar derivatives with potential biological activities (Yu & Yang, 2001).
Neuroprotective Effects
Research has also identified phenyl 1-Thio-alpha-L-rhamnopyranoside derivatives with neuroprotective properties. Compounds isolated from the roots of Scrophularia buergeriana, including phenylpropanoid esters of rhamnose, have demonstrated the ability to attenuate glutamate-induced neurotoxicity in primary cultures of rat cortical cells. This suggests a potential for these compounds in protecting against neurodegenerative conditions induced by glutamate toxicity (Kim & Kim, 2000).
Biosynthesis Pathway Engineering
Streptomyces griseoviridis, in the presence of different supplements, can produce various acyl and phenyl α-L-rhamnopyranosides, showcasing the versatility of microbial biosynthesis pathways. This strategy, known as pathway engineering, allows for the production of a wide range of α-L-rhamnopyranosides, demonstrating the potential of phenyl 1-Thio-alpha-L-rhamnopyranoside derivatives in exploring and harnessing microbial capabilities for novel compound synthesis (Grond, Papastavrou, & Zeeck, 2002).
Antioxidant and Antimicrobial Activities
Phenyl 1-Thio-alpha-L-rhamnopyranoside and its derivatives have shown promise in antioxidant and antimicrobial applications. For example, kaempferol rhamnoside derivatives isolated from Bryophyllum pinnatum have exhibited both antimicrobial activities against various pathogens and significant antioxidant properties. This highlights their potential for use in treating infectious diseases and in preventing oxidative stress-related damage (Tatsimo et al., 2012).
Enzyme Inhibition for Drug Development
Additionally, phenyl 1-Thio-alpha-L-rhamnopyranoside derivatives have been explored for their inhibitory activities against enzymes such as lipase. By studying the effect of phenolic hydroxyl groups in these compounds on lipase inhibition, researchers have gained insights into the potential of these molecules in the development of therapeutic agents targeting lipid metabolism disorders (Wu et al., 2017).
Propiedades
IUPAC Name |
(2S,3R,4R,5R,6S)-2-methyl-6-phenylsulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-7-9(13)10(14)11(15)12(16-7)17-8-5-3-2-4-6-8/h2-7,9-15H,1H3/t7-,9-,10+,11+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOVKFRFMWFKCC-CFVLRQLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 1-Thio-alpha-L-rhamnopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


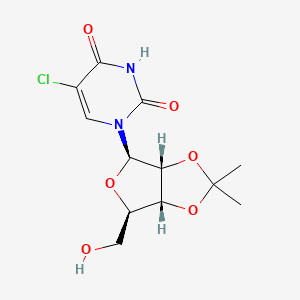
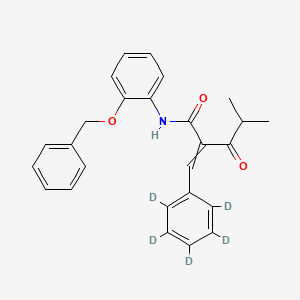

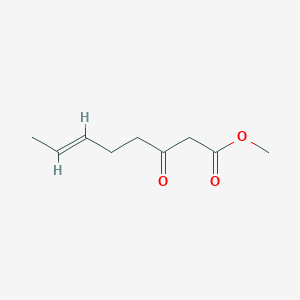
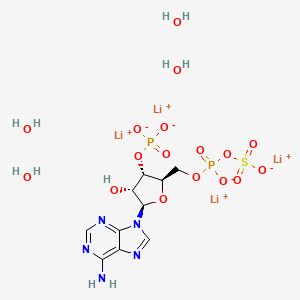
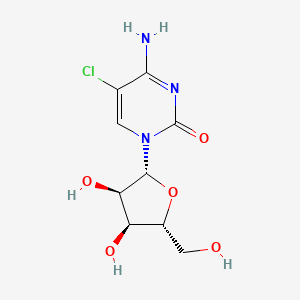
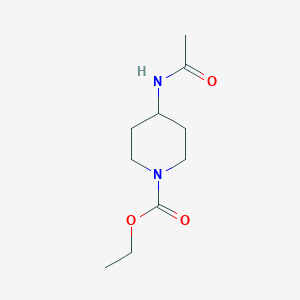
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)
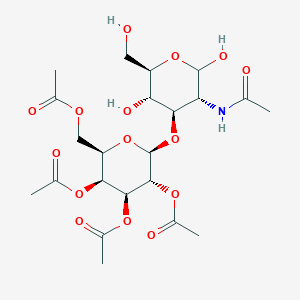
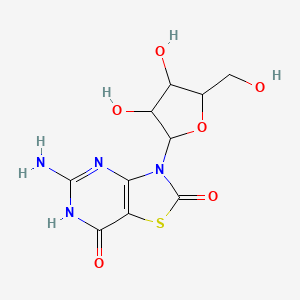
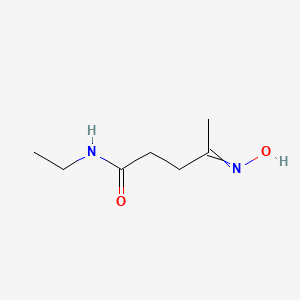
![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)
